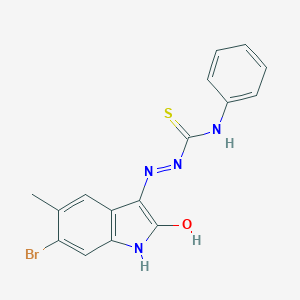

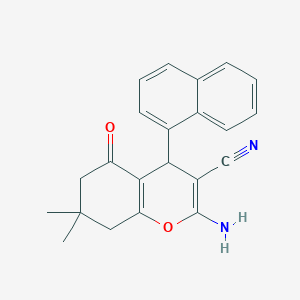

![molecular formula C19H19N3O5S B465983 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 356094-17-2](/img/structure/B465983.png)

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide” is also known as N4-Acetylsulfamethoxazole or Sulfisomezole-N4-acetate . It has an empirical formula of C12H13N3O4S and a molecular weight of 295.31 .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group. Additionally, it contains a 5-methyl-3-isoxazolyl group .Physical And Chemical Properties Analysis

This compound appears as a white powder or crystals . It has a molecular formula of C12H13N3O4S and a molecular weight of 295.3 . It’s soluble in chloroform .Wissenschaftliche Forschungsanwendungen

Lead Optimization and Metabolic Stability

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide and its analogues have been studied for their potential as selective endothelin (ET) receptor antagonists. Research aimed at optimizing the metabolic stability of these compounds led to the identification of derivatives with favorable pharmacokinetic properties. Through focused structure–activity and structure–metabolism studies, analogues demonstrating reduced rates of metabolism and improved in vivo clearance were identified, highlighting the compound's utility in developing therapeutics with enhanced drug-like properties (Humphreys et al., 2003).

Antimicrobial Activity

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide has served as a precursor in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potential as antimicrobial agents. The synthesis of these compounds aimed at exploring their utility in fighting bacterial and fungal infections, with some showing promising results in vitro (Darwish et al., 2014).

Anti-tumor Activities

The compound's derivatives have been evaluated for their anti-tumor activities, with some novel isoxazole compounds showing better anti-tumor activities in preliminary tests. This research opens avenues for the development of new anticancer agents based on modifying the N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide structure (Qi Hao-fei, 2011).

Enzyme Inhibition for Therapeutic Applications

The compound and its analogues have been studied for their role in enzyme inhibition, showing potential in treating diseases by targeting specific enzymes. For instance, thiazolylsulfonamides derived from the compound have demonstrated carbonic anhydrase inhibitory action, which could be relevant in treating conditions like glaucoma, epilepsy, and cancer (Carta et al., 2017).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from derivatives of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide have shown significant antioxidant activity. The study on these complexes reveals the importance of structural modifications on the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-13-4-3-5-16(10-13)26-12-19(23)20-15-6-8-17(9-7-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEBGZAHKDLFOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133464 |

Source

|

| Record name | N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide | |

CAS RN |

356094-17-2 |

Source

|

| Record name | N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356094-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

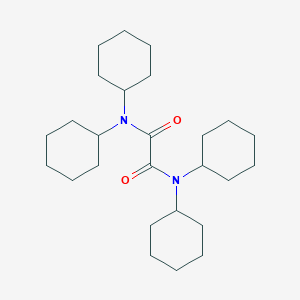

![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)

![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)

![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)

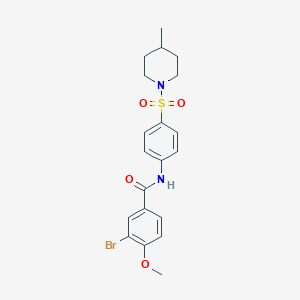

![3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B465960.png)

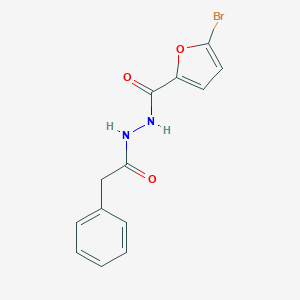

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

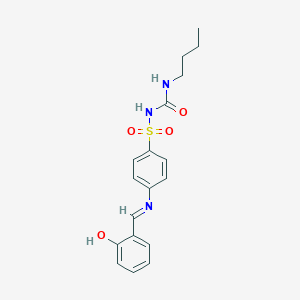

![(4-Methylphenyl) 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoate](/img/structure/B466109.png)

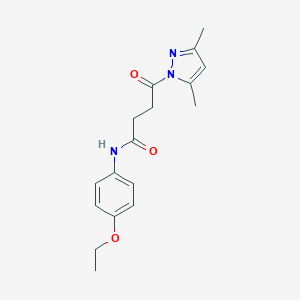

![Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B466127.png)